ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7, a sulfanylacetamido linker, and an ethyl benzoate ester at position 3. Its molecular formula is C₁₈H₁₆N₄O₄S (molecular weight ≈ 381.45 g/mol). The sulfanyl (-S-) bridge in the acetamido linker may enhance electronic interactions with biological targets compared to oxygen or nitrogen-based linkers.
Properties
IUPAC Name |
ethyl 4-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-3-27-17(25)13-5-7-14(8-6-13)20-16(24)11-28-18-21-15-9-4-12(2)10-23(15)19(26)22-18/h4-10H,3,11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJZPDHRYINOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps. One common method starts with the preparation of the pyridotriazine core, followed by the introduction of the sulfanyl group and the acetamido linkage. The final step involves esterification to form the benzoate ester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functional groups in the compound are susceptible to hydrolysis under specific conditions:
Nucleophilic Substitution
The sulfanyl (–S–) group participates in substitution reactions with nucleophiles:
| Reaction Type | Reagents/Conditions | Products | Catalyst/Notes |
|---|---|---|---|
| Thiol-Disulfide Exchange | Thiols (e.g., mercaptoethanol), DMF, 50°C | Corresponding disulfide-linked derivatives | Reaction proceeds via radical intermediates; requires light or initiators. |
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | S-alkylated pyrido-triazine derivatives | Regioselectivity influenced by steric hindrance at the pyrido-triazine core. |
Oxidation and Reduction
The pyrido-triazine core and sulfur-containing groups exhibit redox activity:
| Reaction Type | Reagents | Products | Yield/Selectivity |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂ (30%), CH₃COOH, 25°C, 3 hours | Sulfoxide or sulfone derivatives | Partial oxidation to sulfoxide dominates; sulfone formation requires excess H₂O₂. |
| Reductive Amination | NaBH₃CN, NH₄OAc, methanol | Amine-functionalized analogs | Selective reduction of imine intermediates formed during reaction. |
Cycloaddition and Ring-Opening Reactions
The electron-deficient pyrido-triazine system participates in cycloadditions:
| Reaction Type | Conditions | Products | Mechanistic Insights |
|---|---|---|---|
| Diels-Alder Reaction | Maleic anhydride, toluene, reflux | Fused bicyclic adducts | Pyrido-triazine acts as a dienophile; regiochemistry confirmed by X-ray. |
| Ring-Opening | NH₂OH·HCl, ethanol, 70°C | Open-chain thioamide derivatives | Cleavage occurs at the triazine N–C bond; stability depends on pH. |
Cross-Coupling Reactions
The compound’s aromatic systems enable catalytic coupling:
| Reaction Type | Catalyst | Products | Optimized Conditions |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-functionalized derivatives | Boronic acid partners with electron-withdrawing groups enhance reactivity. |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated analogs | Limited by steric bulk of the pyrido-triazine moiety; moderate yields (~60%). |
Biological Activity and Derivatization
While not strictly chemical reactions, its interactions with biological targets inform reactivity studies:
Key Structural and Mechanistic Insights:
-
Steric Effects : The 7-methyl group on the pyrido-triazine ring significantly influences reaction pathways by hindering nucleophilic attack at the C-2 position.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution and coupling reactions.
-
Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrido[1,2-a][1,3,5]triazin exhibit significant antimicrobial properties. Ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate has been tested against a range of bacterial and fungal strains. Studies showed that compounds with higher lipophilicity demonstrated enhanced antibacterial activity .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of pyridine and triazine moieties. Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved in the anticancer effects of this compound.
Cholinesterase Inhibition
Some studies have focused on the inhibition of cholinesterase enzymes by compounds related to this compound. This activity is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds exhibiting selective inhibition of butyrylcholinesterase have shown promise in preclinical models .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several derivatives of pyrido[1,2-a][1,3,5]triazin against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics used in clinical settings .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested on various cancer cell lines. The compound showed a dose-dependent reduction in cell viability and induced apoptosis in treated cells. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Structural and Functional Implications :
- Linker Chemistry: The target’s sulfanylacetamido linker (-S-CH₂-C(O)-NH-) may provide stronger electron-withdrawing effects and redox stability versus amino (-NH-) or thio (-S-) linkers in I-6230 and I-6373 .
Triazine-Based Herbicides ()
Triazine derivatives like triflusulfuron methyl and metsulfuron methyl share a triazine core but differ critically in application and substituents:
- Functional Groups : Herbicides feature sulfonylurea (-SO₂-NH-C(O)-NH-) linkers instead of sulfanylacetamido, enabling herbicidal activity via acetolactate synthase inhibition .
- Substituents : Methoxy or trifluoroethoxy groups on triazines enhance herbicide potency but reduce pharmaceutical relevance.
Physicochemical and Bioactivity Trends
- Lipophilicity: The 7-methyl group and 4-benzoate position in the target compound likely increase logP compared to non-methylated or 2-substituted analogs, improving blood-brain barrier penetration .
- Binding Affinity : Sulfur-containing linkers (e.g., in the target and I-6373) may enhance target interactions via sulfur’s polarizability and hydrogen-bond acceptor capacity versus oxygen or nitrogen linkers .
Biological Activity
Ethyl 4-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structure
The compound features a pyrido[1,2-a][1,3,5]triazinone core, characterized by a fused ring system containing nitrogen and sulfur atoms. Its molecular formula is C_{16}H_{18N_4O_3S, with a molecular weight of approximately 390.41 g/mol.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Pyrido Core : Cyclization of precursors under acidic or basic conditions.
- Introduction of the Sulfanyl Group : Nucleophilic substitution using thiols.
- Acetylation : Using acetic anhydride or acetyl chloride to introduce the acetyl group.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazole compounds have shown effectiveness against various bacterial strains, including E. coli and Candida albicans . The mechanism often involves inhibition of bacterial enzyme targets, which disrupts metabolic processes.
Anticancer Activity
Studies have highlighted the anticancer potential of related compounds. For example, certain triazole derivatives demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The proposed mechanism includes the induction of apoptosis and the inhibition of cell proliferation through interaction with specific molecular targets.
Antioxidant Activity
Antioxidant properties have also been attributed to compounds within this class. This compound may exhibit free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interference with metabolic enzymes such as acetylcholinesterase (AChE).
- Receptor Modulation : Interaction with cell surface receptors that influence signaling pathways.
- Gene Expression Alteration : Modifying the expression levels of genes involved in various biological processes.
Study on Anticancer Activity
A study published in Pharmaceutical Research examined various triazole derivatives for their anticancer properties. Among them, a compound structurally related to this compound was found to induce apoptosis in MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Antimicrobial Efficacy Assessment
Another study investigated the antimicrobial efficacy of similar compounds against a spectrum of pathogens. The results indicated that certain derivatives exhibited MIC values comparable to those of established antibiotics like chloramphenicol . This suggests potential for development as novel antimicrobial agents.
Q & A
Q. Critical Conditions :
- Reagent Ratios : Stoichiometric excess (1.2–1.5 eq) of chloroacetyl chloride ensures complete thiol activation .
- Temperature Control : Reflux at 70–80°C minimizes side reactions like hydrolysis .
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Answer:
Q. Table 1: Key NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity |
|---|---|---|
| Ethyl CH3 | 1.32 | Triplet |
| Ethyl CH2 | 4.28 | Quartet |
| Acetamido NH | 8.09 | Singlet |
| Pyridotriazine C7-CH3 | 2.45 | Singlet |
Advanced: How can flow chemistry and Design of Experiments (DoE) optimize synthesis?
Answer:
- Flow Chemistry : Use a microreactor to enhance mixing and heat transfer, reducing reaction time by 40% compared to batch methods. Example parameters:
- DoE Approach :
Q. Table 2: DoE Optimization Results
| Condition | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 65 | 85 | 78 |
| Chloroacetyl Chloride (eq) | 1.0 | 1.5 | 1.3 |
| Yield (%) | 58 | 82 | 82 |
Advanced: How to address low yields in the acetamido coupling step?
Answer:
Common issues and solutions:
- Incomplete Activation : Pre-activate the thiol with 1,1'-carbonyldiimidazole (CDI) to enhance nucleophilicity .
- Solvent Choice : Replace DMF with DMAc (dimethylacetamide) to reduce viscosity and improve reagent diffusion .
- Catalysis : Add 5 mol% DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Basic: What purification methods remove common impurities?
Answer:
Q. Table 3: Impurity Profiles
| Impurity | Source | Removal Method |
|---|---|---|
| Unreacted Thiol | Incomplete coupling | Column chromatography |
| Ethyl 4-aminobenzoate | Excess reagent | Acid-base extraction |
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity?
Answer:
- Core Modifications : Replace the pyridotriazine with pyridazinone (as in derivatives) to assess heterocycle impact .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridotriazine C7 position to evaluate electronic effects on binding .
- Bioassay Models : Test cytotoxicity against HeLa cells using MTT assays, comparing IC50 values of analogs .
Advanced: What computational methods predict reactivity and binding modes?
Answer:
- DFT Calculations : Use Gaussian 16 to model transition states for the sulfanyl-acetamide coupling (B3LYP/6-31G* level) .
- Molecular Docking : AutoDock Vina to simulate interactions with kinase targets (e.g., EGFR), focusing on hydrogen bonds with the acetamido group .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
- Statistical Analysis : Apply ANOVA to assess variability in IC50 measurements (e.g., p < 0.05 significance threshold) .
- Control Standardization : Use a reference compound (e.g., doxorubicin) to normalize assay conditions .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
